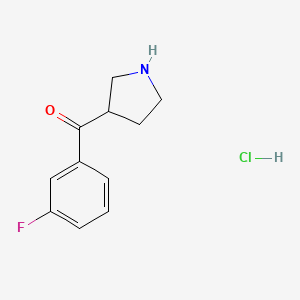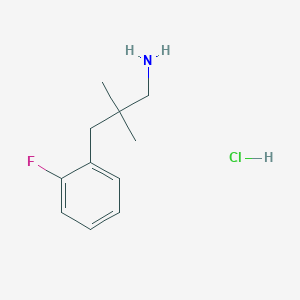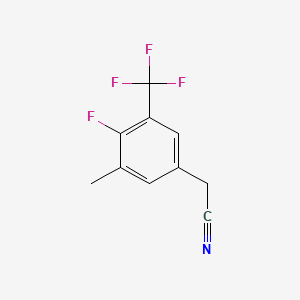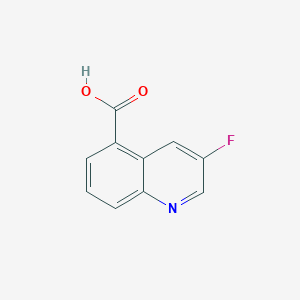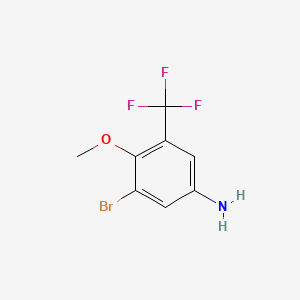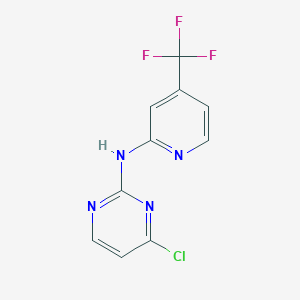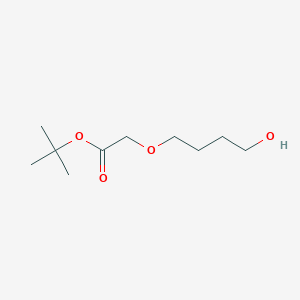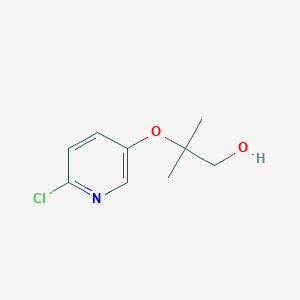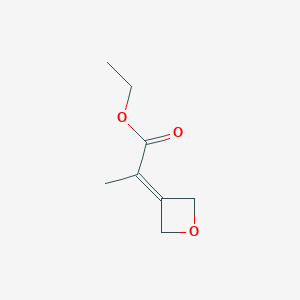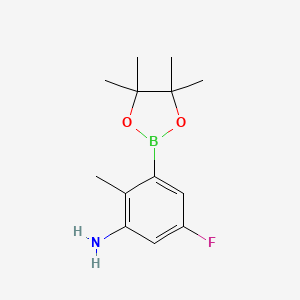![molecular formula C12H14N2O B1449373 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126178-70-7](/img/structure/B1449373.png)
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol
Übersicht
Beschreibung
“1-[(1H-1,3-Benzodiazol-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 . This indicates the presence of a benzodiazole ring attached to a cyclobutanol group.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 144-146°C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : Research by Cukurovalı, Yilmaz, and colleagues demonstrated the synthesis of new Schiff base ligands containing cyclobutane and thiazole rings. These ligands, including structures similar to the query compound, were used to prepare mononuclear complexes with metals like Co(II), Cu(II), Ni(II), and Zn(II). These complexes were characterized using various techniques and found to have unique thermal properties (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Antimicrobial Activity : Another study involving similar Schiff base ligands with cyclobutane and thiazole components revealed their antimicrobial activities. The ligands and their metal complexes were tested against various microorganisms, showing significant activity against certain strains (Yilmaz & Cukurovalı, 2003).
Structural Characterization and Analysis : Research has also focused on the structural characterization of these cyclobutane-substituted compounds. Detailed studies using methods like NMR, IR spectroscopy, and crystallography have provided insights into their molecular structures and properties (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Application in Organic Synthesis : These compounds also find application in organic synthesis. For example, Yamashita and colleagues used similar structures in the stereoconvergent transformation of benzocyclobutapyrans, which is a significant methodology in synthetic chemistry (Yamashita, Inaba, Nagahama, Shimizu, Kosaka, Kawasaki, & Ohta, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(benzimidazol-1-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12(6-3-7-12)8-14-9-13-10-4-1-2-5-11(10)14/h1-2,4-5,9,15H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQAKDYINBTYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=NC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



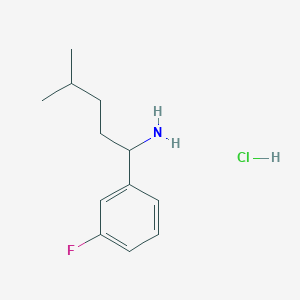
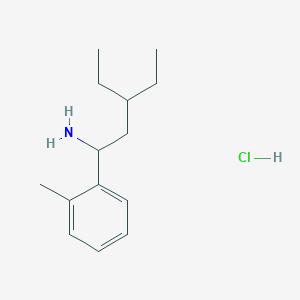
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)
